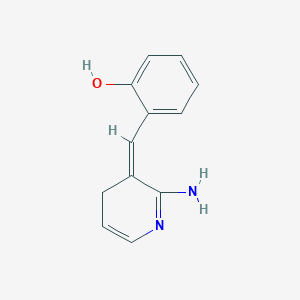
1-(2-Chloroethyl)-1-pyridin-3-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-1-pyridin-3-ylurea is an organic compound that features a pyridine ring substituted with a urea moiety and a chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-1-pyridin-3-ylurea typically involves the reaction of pyridin-3-ylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyridin-3-ylamine+2-chloroethyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-1-pyridin-3-ylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ureas.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
1-(2-Chloroethyl)-1-pyridin-3-ylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-1-pyridin-3-ylurea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-methyl-1-nitrosourea: Another chemotherapeutic agent with similar alkylating properties.
Uniqueness
1-(2-Chloroethyl)-1-pyridin-3-ylurea is unique due to the presence of the pyridine ring, which can enhance its binding affinity to biological targets compared to other similar compounds. This structural feature may contribute to its potential as a therapeutic agent with specific biological activities.
Properties
Molecular Formula |
C8H10ClN3O |
|---|---|
Molecular Weight |
199.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-1-pyridin-3-ylurea |
InChI |
InChI=1S/C8H10ClN3O/c9-3-5-12(8(10)13)7-2-1-4-11-6-7/h1-2,4,6H,3,5H2,(H2,10,13) |
InChI Key |
RPIMKPCVGCFMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)N(CCCl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B15069686.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)





![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B15069735.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)
![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B15069741.png)

![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)

![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
